

AT7519 TFA In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] As an ATP-competitive inhibitor, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2] Its mechanism of action involves the disruption of cell cycle progression and the inhibition of transcription.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AT7519 TFA**.

Data Presentation Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)



Kinase Target	IC50 (nM)	Assay Format	
CDK1/cyclin B	210	Radiometric Filter Binding	
CDK2/cyclin A	47	Radiometric Filter Binding	
CDK4/cyclin D1	100	ELISA	
CDK5/p25	13	DELFIA	
CDK6/cyclin D3	170	ELISA	
CDK9/cyclin T1	<10	Radiometric Filter Binding[4]	
GSK-3β	89	Radiometric Filter Binding	

Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

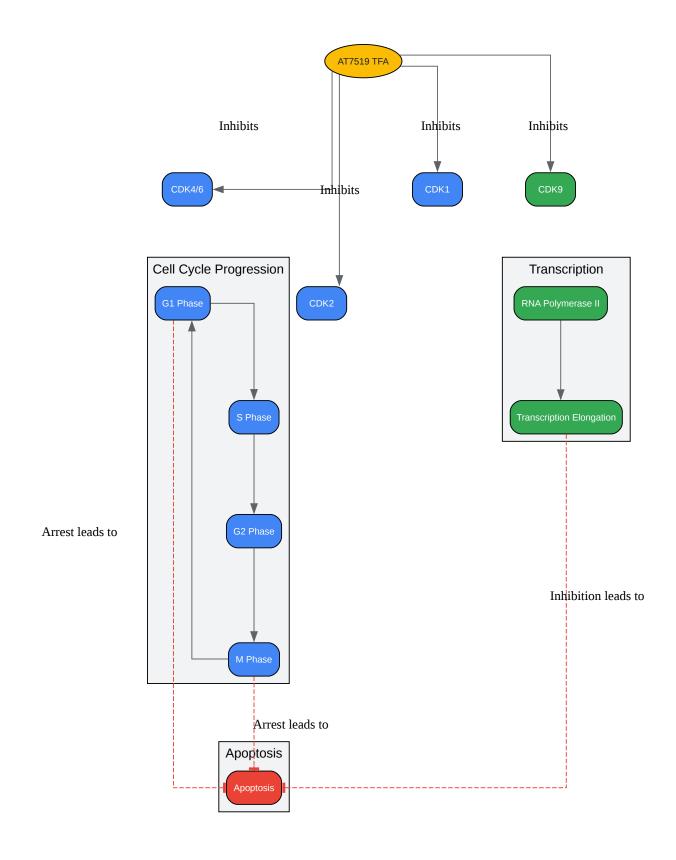


Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Assay
MM.1S	Multiple Myeloma	0.5	48	MTT[1]
U266	Multiple Myeloma	0.5	48	MTT[1]
RPMI 8226	Multiple Myeloma	1.0	48	MTT
OPM2	Multiple Myeloma	2.0	48	MTT
MM.1R (Dexamethasone -resistant)	Multiple Myeloma	>2.0	48	MTT[1]
HCT116	Colon Carcinoma	0.082	72	Alamar Blue[1]
A2780	Ovarian Carcinoma	0.35	72	Alamar Blue[1]
U251	Glioblastoma	0.246	48	CCK-8[5]
U87MG	Glioblastoma	0.222	48	CCK-8[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of AT7519. By inhibiting various CDKs, AT7519 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Mechanism of action of AT7519 TFA.



Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AT7519 on cell viability.[4][6]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **AT7519 TFA** in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with AT7519.[7][8]

Cell Treatment and Lysis:



- Seed cells in 6-well plates and treat with various concentrations of AT7519 TFA for the desired time.
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween
 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[7][8]
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:

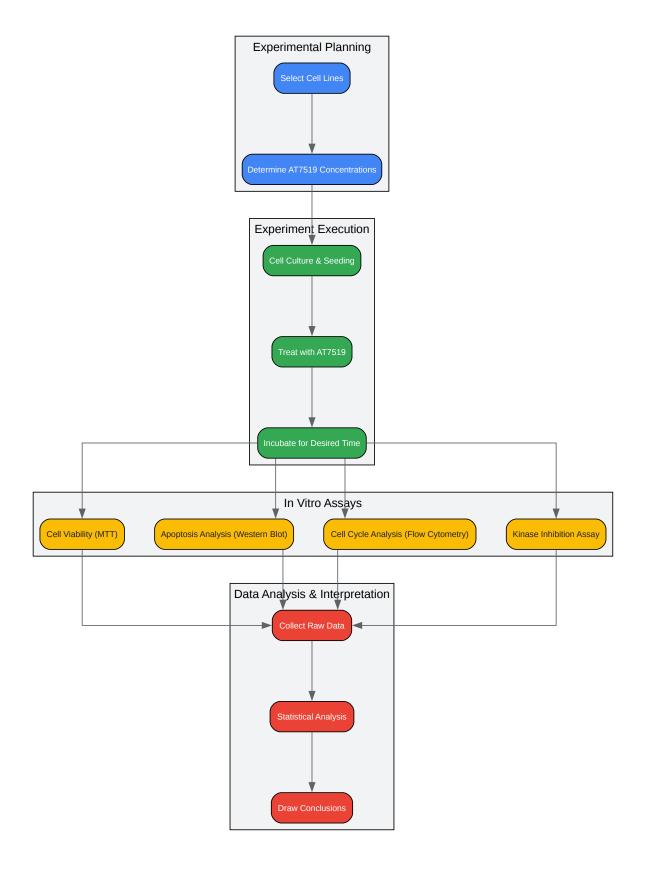


- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film.
- \circ Analyze the band intensities using densitometry software. Normalize to a loading control such as β -actin or GAPDH.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of **AT7519 TFA**.





Click to download full resolution via product page

Caption: General experimental workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- To cite this document: BenchChem. [AT7519 TFA In Vitro Assay Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139512#at7519-tfa-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com